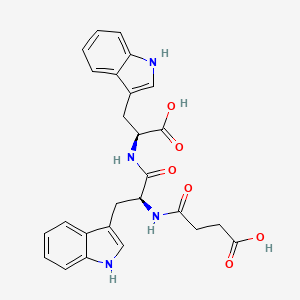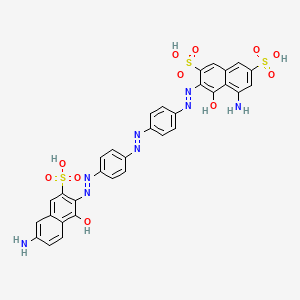
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound primarily used in the dye industry. This compound is characterized by its multiple azo groups and sulfonic acid functionalities, which contribute to its vibrant color properties and solubility in water. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in producing various dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves multiple steps, starting from naphthalene derivatives. The process typically includes:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce sulfonic acid groups.
Diazotization and Coupling: The aminonaphthalene-sulfonic acid derivative undergoes diazotization to form a diazonium salt, which is then coupled with other aromatic compounds to introduce azo groups.
Final Coupling: The intermediate compounds are further coupled to form the final product with multiple azo linkages and sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation Products: Quinonoid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives with modified sulfonic acid groups.
Applications De Recherche Scientifique
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for applications in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with biological tissues in staining techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid dyes.
2-Aminonaphthalene-1-sulfonic acid: Precursor to various pigments.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Utilized in the production of hematology stains.
Uniqueness
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its multiple azo linkages and sulfonic acid groups, which provide distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and water-soluble dyes.
Propriétés
Numéro CAS |
74499-66-4 |
|---|---|
Formule moléculaire |
C32H24N8O11S3 |
Poids moléculaire |
792.8 g/mol |
Nom IUPAC |
5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N8O11S3/c33-18-1-10-24-16(11-18)13-26(53(46,47)48)29(31(24)41)39-37-21-6-2-19(3-7-21)35-36-20-4-8-22(9-5-20)38-40-30-27(54(49,50)51)14-17-12-23(52(43,44)45)15-25(34)28(17)32(30)42/h1-15,41-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51) |
Clé InChI |
HODRTVKYUWBYAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


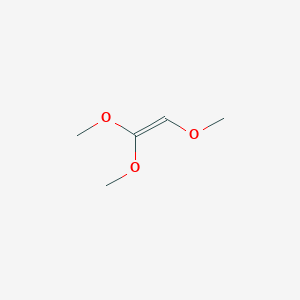
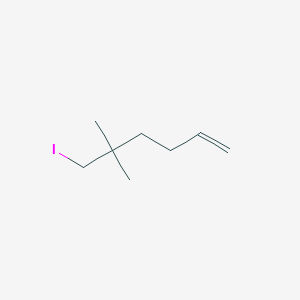
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
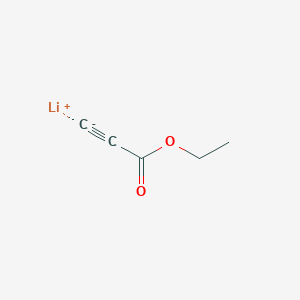
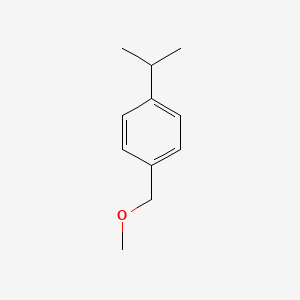
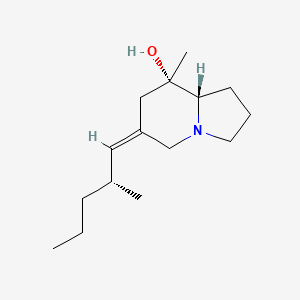
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
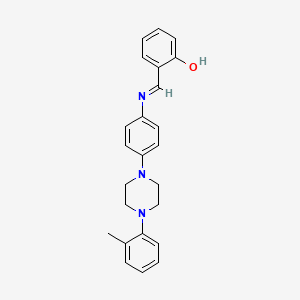
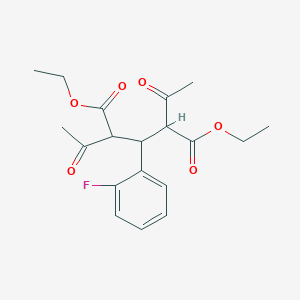
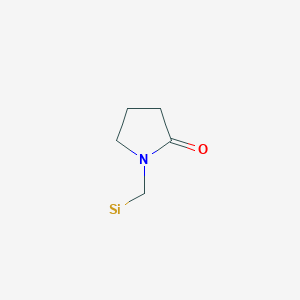
![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
